4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Epigenetics Oncology Medicinal Chemistry

Replicating mivebresib or developing novel BET inhibitors demands the exact 2,4-difluorophenoxy-3-nitro substitution-generic analogs produce inactive compounds. This validated precursor delivers: • Direct mivebresib synthesis per AbbVie's route; mandatory for BET bromodomain SAR studies. • One-step conversion to N'-hydroxybenzimidamide fungicides active against resistant crop pathogens. • High-purity solid (mp 88-90°C) suited for recrystallization and continuous flow development. Supplied with CoA; bulk quantities available for CRO and pharma procurement.

Molecular Formula C13H7F2NO4
Molecular Weight 279.19 g/mol
CAS No. 173282-22-9
Cat. No. B1270172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
CAS173282-22-9
Molecular FormulaC13H7F2NO4
Molecular Weight279.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H
InChIKeyRINTXUSUROIDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Overview


4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (CAS 173282-22-9) is a fluorinated aromatic aldehyde with the molecular formula C13H7F2NO4 and a molecular weight of 279.2 g/mol [1]. This compound features a benzaldehyde core substituted with a 2,4-difluorophenoxy group and a nitro group, placing it within the class of substituted nitrobenzaldehydes . Its primary commercial and research significance lies in its use as a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research . The presence of both electron-withdrawing nitro and aldehyde groups, alongside the electron-donating ether linkage, creates a unique reactivity profile that is central to its utility.

Synthetic role Versatile intermediate for cross-coupling and nucleophilic aromatic substitution pathways
Electronic profile Electron-withdrawing nitro and aldehyde groups enable selective downstream derivatization
Pharmacophoric utility 2,4-Difluorophenoxy motif supports BET bromodomain inhibitor and agrochemical scaffold construction Reported as a key intermediate in patent literature

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Uniqueness vs. Analogs


This compound occupies a unique niche among substituted benzaldehydes due to the specific and synergistic electronic effects of its substituents. While alternative halogenated benzaldehydes or simple nitrobenzaldehydes are common, the combination of a 2,4-difluorophenoxy group with a 3-nitro substituent is not generic . The ortho/para-directing and electron-donating properties of the ether linkage, finely modulated by the two electron-withdrawing fluorine atoms, create a distinct electrophilic character at the aldehyde carbon and specific reactivity patterns for downstream cross-coupling reactions that are not achievable with simpler analogs like 4-chlorobenzaldehyde or 3-nitrobenzaldehyde . Furthermore, this specific substitution pattern is a direct precursor to several high-value, patented molecular frameworks, meaning that substituting this intermediate with a cheaper analog would derail the synthetic route and yield an entirely different, and likely inactive, final product [1].

Target2,4-Difluorophenoxy + 3-nitrobenzaldehyde
Analog mismatchSimple halogenated benzaldehydes or mononitrobenzaldehydes lack the synergistic electronic modulation provided by the dual-substituent arrangement
TargetSpecific ortho/para-directing ether linkage
Reactivity shiftReplacing the 2,4-difluorophenoxy group alters electrophilic character at the aldehyde carbon and may derail downstream cross-coupling regioselectivity
This substitution pattern is a direct precursor to patented molecular frameworks. Using a cheaper analog would yield an entirely different final scaffold and break synthetic-route fidelity.

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde: Comparative Evidence


BET Bromodomain Inhibitor Precursor

This compound is a critical intermediate in the synthesis of mivebresib (ABBV-075), a potent and orally bioavailable BET bromodomain inhibitor. The 2,4-difluorophenoxy motif is essential for the high binding affinity of mivebresib to the BET bromodomains [1]. While other benzaldehyde intermediates can be used to synthesize structurally related BET inhibitors, they generally result in molecules with significantly different and often inferior pharmacokinetic and pharmacodynamic profiles [2].

BET Inhibitor Precursor
Class-level
Key intermediate for mivebresib (ABBV-075); target compound contributes to Ki < 1 nM against BRD4, vs. Ki > 10 nM for analogs lacking the 2,4-difluorophenoxy group
Supports BET inhibitor pharmacophore and synthetic pathway studies
Class-level inference; reported within medicinal chemistry SAR context
Epigenetics Oncology Medicinal Chemistry

Fungicidal N'-Hydroxybenzimidamide Synthesis

The aldehyde group of this compound enables its conversion to a N'-hydroxybenzimidamide derivative (CAS 263015-56-1), which is a documented fungicide effective against powdery mildew and rust . This transformation is a key differentiator from analogs like 4-(2,4-difluorophenoxy)benzoic acid, which would require additional synthetic steps to reach the same active intermediate.

Fungicide Synthesis Route
Class-level
One-step conversion to 4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide via hydroxylamine; carboxylic acid analog requires multi-step sequence with estimated total yield < 20%
Supports agrochemical synthetic route optimization
Class-level inference; reaction pathway context
Agrochemical Fungicide Synthetic Chemistry

Melting Point Comparison

The melting point of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde (88-90°C) is significantly different from that of its close structural analogs, such as 4-(2,4-difluorophenoxy)benzaldehyde (approx. 35-38°C) and 3-nitrobenzaldehyde (approx. 55-58°C) . This property is critical for purification and handling.

Melting Point
Reported
88–90 °C vs. 35–38 °C (non-nitrated analog) and 55–58 °C (non-ether analog); >30 °C higher than both comparators
Supports purification and solid-state handling method development
Cross-study comparable; standard melting point apparatus
Solid State Chemistry Process Chemistry Formulation

Boiling Point & Thermal Stability

The predicted boiling point of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde (341.5±42.0 °C) is substantially higher than that of simpler nitrobenzaldehydes like 4-nitrobenzaldehyde (299 °C) . This indicates significantly lower volatility and higher thermal stability.

Boiling Point & Stability
Class-level
Predicted bp 341.5 ± 42.0 °C, at least 20–40 °C higher than common nitrobenzaldehydes (e.g., 4-nitrobenzaldehyde 299 °C)
Supports high-temperature reaction and distillation method context
Predicted value; class-level inference from ACD/Labs software
Process Chemistry Thermal Analysis Chemical Engineering

Efficient N-Arylation Route

The synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzaldehyde with 2,4-difluorophenol proceeds with moderate to good yields, typically ranging from 50-70% under optimized conditions . In contrast, analogous reactions using less electrophilic aryl halides or less nucleophilic phenols can result in significantly lower yields (<30%), making this specific combination particularly efficient for constructing the diaryl ether core [1].

Synthetic Yield
Reported
50–70% yield via SNAr with 2,4-difluorophenol; 10–40% absolute increase vs. phenol or 4-methoxyphenol coupling partners
Supports synthetic route economic assessment for early-stage research
Cross-study comparable; base in polar aprotic solvent at elevated temperature
Organic Synthesis Process Chemistry Methodology

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Applications


Mivebresib and Next-Gen BET Inhibitors Synthesis

This compound is the validated starting material for the large-scale synthesis of mivebresib, a clinical-stage oncology drug candidate. Procurement of this specific intermediate is mandatory for any research group or CRO tasked with replicating AbbVie's synthetic route or for conducting SAR studies around the 2,4-difluorophenoxy pharmacophore to develop novel, patentable BET bromodomain inhibitors with improved selectivity or pharmacokinetic properties [1].

N'-Hydroxybenzimidamide Fungicide Development

Agrochemical research units developing fungicides for crop protection can utilize this intermediate to efficiently access the N'-hydroxybenzimidamide class. Its aldehyde functionality allows for a one-step conversion to the active warhead, enabling rapid library synthesis to screen for compounds with activity against resistant fungal strains such as those causing powdery mildew, rust, and leaf spot in economically important crops [1].

Process Chemistry & Crystallization Studies

Due to its well-defined and relatively high melting point (88-90°C) compared to many liquid or low-melting aromatic aldehydes, this compound serves as an excellent model system for studying recrystallization techniques and solid-state formulation in process chemistry [1]. Its thermal stability and predictable boiling point also make it suitable for developing and validating new continuous flow chemistry methodologies involving high-temperature reactions .

Application
Selection Property
Validation Focus
BET bromodomain inhibitor synthesis studies
Pharmacophoric intermediate fidelity
Downstream target engagement and SAR profiling
N'-hydroxybenzimidamide agrochemical research
Synthetic route efficiency
Target compound library synthesis and antifungal screening
Process chemistry and crystallization research
Thermal and solid-state properties
Crystallization, purification, and high-temperature method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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